2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-31-19-7-3-2-5-15(19)13-14-26-23(30)18-6-4-8-20-21(18)27-24(32-20)28-22(29)16-9-11-17(25)12-10-16/h2-3,5,7,9-12,18H,4,6,8,13-14H2,1H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZKWVMTZNTNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a member of the thiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available literature.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazole ring, a benzoic acid derivative, and a methoxyphenethyl group. The molecular formula can be represented as . Its structural complexity contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds structurally related to our target have shown significant antiproliferative effects against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ATCAA-1 | CCRF-CEM | 0.124 | Inhibition of tubulin polymerization |
| ATCAA-1 | NCI-H522 | 3.81 | Inhibition of tubulin polymerization |
| SMART-1 | Melanoma | 0.021-0.071 | Inhibition of tubulin polymerization |
| SMART-2 | Prostate | 0.4-2.2 | Induction of apoptosis |
The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .
Other Pharmacological Effects
Beyond anticancer properties, thiazole derivatives have been investigated for their potential in other therapeutic areas:
- Anti-inflammatory Activity : Some thiazole compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Thiazoles have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit enzymes like α-glucosidase, which is relevant in diabetes management .
Case Studies
Several case studies illustrate the biological activity of thiazole derivatives:
- Study on Melanoma Treatment : A series of thiazole derivatives were synthesized and tested against melanoma cell lines, showing enhanced cytotoxicity compared to traditional chemotherapeutics . The most effective compounds had IC50 values in the low nanomolar range.
- Prostate Cancer Research : Another study focused on prostate cancer cells where modified thiazoles were found to induce apoptosis through mitochondrial pathways . This suggests that structural modifications can significantly enhance efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazole ring and substituents significantly impact biological activity. For instance:
- Replacing the amide group with other functional groups can lead to enhanced potency.
- The presence of halogen atoms (like chlorine) in the aromatic rings has been associated with increased anticancer activity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated the potential of benzothiazole derivatives in cancer treatment. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that benzothiazolic compounds induce apoptosis in melanoma cells by causing DNA fragmentation and inhibiting cell migration and invasion .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| AFN01 | Melanoma | Induces DNA fragmentation | |
| Compound X | Breast Cancer | Inhibits cell cycle progression | |
| Compound Y | Lung Cancer | Promotes apoptosis |
Metabolic Disorders
The compound's structural features suggest potential applications in modulating lipid storage and glucose metabolism. Research into similar compounds has shown their ability to act as α-glucosidase inhibitors, which are crucial for managing diabetes by slowing carbohydrate absorption .
Table 2: Potential Applications in Metabolic Disorders
| Compound | Mechanism of Action | Target Disease | Reference |
|---|---|---|---|
| 2-Methoxyphenethyl-4-carboxamide | α-Glucosidase inhibition | Diabetes | |
| Compound Z | Lipid metabolism modulation | Obesity |
Case Study 1: Antitumor Effects
In a controlled study, researchers evaluated the efficacy of the compound against established human melanoma cell lines. The results indicated significant cytotoxic effects, with treated cells showing increased rates of apoptosis and reduced proliferation compared to control groups. This supports the hypothesis that benzothiazole derivatives can serve as effective anticancer agents.
Case Study 2: Metabolic Impact
Another investigation focused on the compound's effect on glucose uptake in adipocytes. The study found that the compound enhanced insulin sensitivity and glucose uptake, indicating its potential role in treating insulin resistance and type 2 diabetes.
Comparison with Similar Compounds
Key Structural Features :
- Tetrahydrobenzo[d]thiazole core : Enhances rigidity and influences bioavailability.
- 4-Chlorobenzamido group : Introduces electron-withdrawing effects and lipophilicity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, synthetic strategies, and biological implications.
Structural Analogs with Tetrahydrobenzo[d]Thiazole Cores
N-(2-Chlorophenyl)Methyl-2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydrobenzo[d]Thiazole-4-Carboxamide (955753-21-6)
- Structural Differences :
- Benzamido substituent : 4-Methoxy (vs. 4-chloro in the target compound).
- N-Substituent : 2-Chlorobenzyl (vs. 2-methoxyphenethyl).
- The 2-chlorobenzyl group introduces steric hindrance, which may limit binding to flat receptor pockets compared to the flexible 2-methoxyphenethyl chain.
Dopamine D3 Receptor Agonists (Compounds 33–35)
- Core Similarity : Tetrahydrobenzo[d]thiazol-6-yl group.
- Key Differences :
- Sulfonamide vs. Carboxamide : Compounds 33–35 feature sulfonamide linkages, which exhibit stronger hydrogen-bond acceptor capacity than carboxamides.
- Halogen Substituents : Fluorine, chlorine, and bromine at para positions modulate receptor affinity (e.g., Compound 34 with Cl shows enhanced D3 selectivity).
- Biological Relevance: These compounds demonstrate nanomolar potency at dopamine D3 receptors, suggesting the target compound’s scaffold could be repurposed for neurological applications with appropriate substitutions .
Heterocyclic Derivatives with Divergent Cores
Thiophene-Based EGFR/HER2 Inhibitors
- Core Difference : Tetrahydrobenzo[b]thiophene (vs. tetrahydrobenzo[d]thiazole).
- Cyano and acetamide substituents in thiophene derivatives (e.g., Compound 21b) mirror the target compound’s amide groups but show cytotoxicity in H1299 lung cancer cells, highlighting scaffold-dependent bioactivity .
1,2,4-Triazole Derivatives
- Synthetic Strategy : Similar use of amide coupling and tautomerization (e.g., thione-thiol equilibrium in Compounds 7–9).
- Divergent Applications : Triazoles exhibit antimicrobial and antifungal activity, whereas tetrahydrobenzo[d]thiazoles are more common in CNS-targeting drugs .
Substituent Effects on Bioactivity
- Chlorine vs. Methoxy Groups :
- N-Substituent Flexibility :
- 2-Methoxyphenethyl (target): Flexible chain may accommodate conformational changes in receptor binding.
- Rigid aromatic substituents (e.g., 2-chlorobenzyl in 955753-21-6): Restrict binding to specific pocket geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
